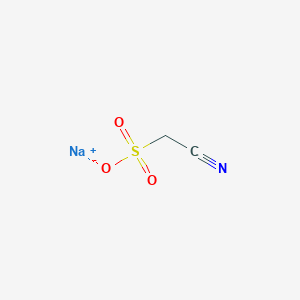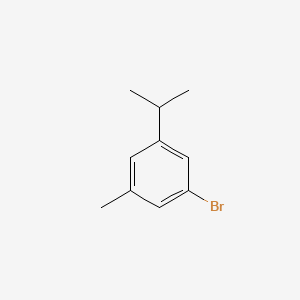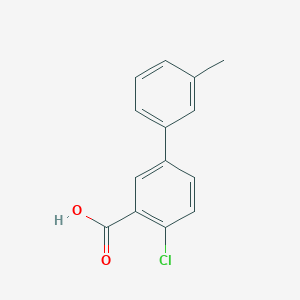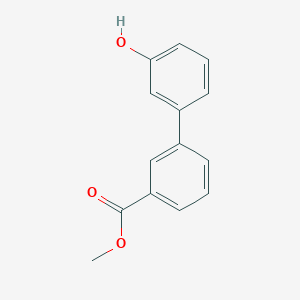
5-Bromo-3-(2-(3-chlorophenyl)acetylhydrazidyl)-2-oxoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(2-(3-chlorophenyl)acetylhydrazidyl)-2-oxoindoline, commonly known as BCH-2-Oxoindoline, is a small molecule that is used in scientific research for a variety of purposes. It is a versatile compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. BCH-2-Oxoindoline has been found to have a variety of biochemical and physiological effects and can be used in laboratory experiments to study various biological processes.
Wissenschaftliche Forschungsanwendungen
BCH-2-Oxoindoline has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. It has been used as a tool to study various biological processes, such as the regulation of gene expression and the action of enzymes. BCH-2-Oxoindoline has also been used to study the structure and function of proteins and to study the effects of drugs on the body.
Wirkmechanismus
BCH-2-Oxoindoline is believed to act as an inhibitor of enzymes that are involved in the regulation of gene expression. It is thought to bind to the active site of the enzyme and prevent the enzyme from performing its normal function. This inhibition of enzyme activity can lead to changes in gene expression and the regulation of various biological processes.
Biochemical and Physiological Effects
BCH-2-Oxoindoline has been studied for its potential biochemical and physiological effects. It has been found to have an inhibitory effect on certain enzymes involved in the regulation of gene expression. In addition, it has been found to have an inhibitory effect on certain proteins involved in the regulation of cell growth and differentiation. Furthermore, BCH-2-Oxoindoline has been found to have an anti-inflammatory effect and to have an inhibitory effect on certain enzymes involved in the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
BCH-2-Oxoindoline has several advantages that make it useful for laboratory experiments. It is a relatively small molecule, which makes it easy to synthesize and purify. In addition, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, BCH-2-Oxoindoline also has some limitations. It is not very soluble in water, which can make it difficult to use in experiments that require aqueous solutions. In addition, it has a relatively short half-life, which can limit its usefulness in experiments that require long-term exposure to the compound.
Zukünftige Richtungen
BCH-2-Oxoindoline has potential applications in the fields of chemistry, biochemistry, and pharmacology. In the future, it could be used to study the regulation of gene expression and the action of enzymes, to study the structure and function of proteins, and to study the effects of drugs on the body. In addition, it could be used to study the effects of small molecules on the regulation of cell growth and differentiation. Finally, BCH-2-Oxoindoline could be used to study the metabolism of drugs and to develop new drugs and therapies.
Synthesemethoden
BCH-2-Oxoindoline is synthesized through a two-step reaction. The first step involves the reaction of 3-chlorophenylacetylhydrazine with 5-bromo-2-oxoindoline in a 1:1 molar ratio in aqueous acetic acid. This reaction produces the desired product BCH-2-Oxoindoline in a yield of approximately 70%. The second step involves the purification of the product by recrystallization from a mixture of methanol and water. The recrystallized product can then be isolated and used in further experiments.
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3O2/c17-10-4-5-13-12(8-10)15(16(23)19-13)21-20-14(22)7-9-2-1-3-11(18)6-9/h1-6,8,19,23H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAUELGGSGSFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(2-(3-chlorophenyl)acetylhydrazidyl)-2-oxoindoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


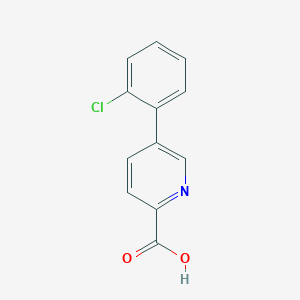
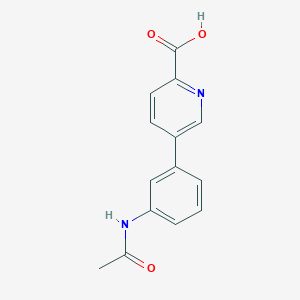
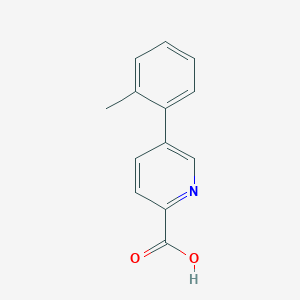
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B6336906.png)
